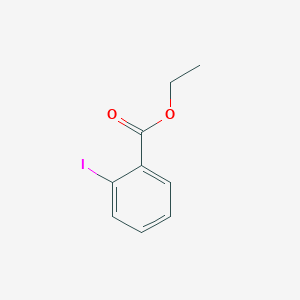
4-(1-Hydroxycyclopropyl)butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Hydroxycyclopropyl)butan-2-one is an organic compound characterized by the presence of a cyclopropyl group attached to a butanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Hydroxycyclopropyl)butan-2-one can be achieved through several methods. One efficient procedure involves the multicomponent Hantzsch reaction, which uses europium(III) chloride hexahydrate as a catalyst . This reaction typically involves the formation of 1,4-dihydropyridines containing aliphatic and 2-(1-hydroxycyclopropyl)methyl substituents .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of multicomponent reactions and the use of catalysts like europium(III) chloride hexahydrate can be scaled up for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-Hydroxycyclopropyl)butan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of the hydroxycyclopropyl group and the butanone moiety.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can undergo oxidation to form corresponding ketones or carboxylic acids under appropriate conditions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For instance, oxidation reactions may yield cyclobutanone derivatives, while reduction reactions could produce alcohols .
Applications De Recherche Scientifique
4-(1-Hydroxycyclopropyl)butan-2-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-(1-Hydroxycyclopropyl)butan-2-one involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological processes . For example, its interaction with enzymes can lead to the modulation of metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-(1-Hydroxycyclopropyl)butan-2-one include other hydroxycyclopropyl derivatives and butanone analogs . These compounds share structural similarities but may differ in their reactivity and applications.
Uniqueness
This compound is unique due to the presence of both a hydroxycyclopropyl group and a butanone moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
139963-69-2 |
|---|---|
Formule moléculaire |
C7H12O2 |
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
4-(1-hydroxycyclopropyl)butan-2-one |
InChI |
InChI=1S/C7H12O2/c1-6(8)2-3-7(9)4-5-7/h9H,2-5H2,1H3 |
Clé InChI |
LOPFTQZDHHEGJW-UHFFFAOYSA-N |
SMILES |
CC(=O)CCC1(CC1)O |
SMILES canonique |
CC(=O)CCC1(CC1)O |
Synonymes |
2-Butanone, 4-(1-hydroxycyclopropyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-tert-Butyl-calix[4]arene tetra-N-propyl ether](/img/structure/B162207.png)



![(6,9,10-Trimethyl-2-oxo-4,14-dioxatetracyclo[7.5.0.01,13.03,7]tetradeca-3(7),5-dien-8-yl) 2-methylbut-2-enoate](/img/structure/B162219.png)


![7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine](/img/structure/B162223.png)
